An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine and its Analogs
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine and its Analogs
This guide provides a comprehensive technical overview of the physicochemical properties of the emerging heterocyclic compound, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the core molecule and its close structural analogs to provide a foundational understanding of its chemical behavior, potential applications, and the methodologies for its characterization.
Introduction: The Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purines, which allows it to act as a bioisostere.[2] This characteristic has led to the exploration of triazolo[1,5-a]pyridine derivatives in a wide range of therapeutic areas, including their use as kinase inhibitors for cancer treatment and in the development of novel agrochemical agents.[4] The introduction of a nitro group and a methyl group at the 2 and 6 positions, respectively, is anticipated to significantly influence the molecule's electronic properties, solubility, and biological activity. The broader class of 1,2,4-triazolo[1,5-a]pyrimidines has been recognized for its versatility in drug design.[2] These compounds are aza-indolizines, characterized as aza-analogs of a delocalized 10-π electron system.[2] While generally considered aromatic, studies suggest a somewhat limited degree of aromaticity in the triazolopyrimidine ring system.[2]
Synthesis and Structural Elucidation
The synthesis of substituted triazolo[1,5-a]pyridines can be achieved through various synthetic routes. A common approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions.[5] Another established method is the copper-catalyzed oxidative coupling, which allows for the sequential formation of N-C and N-N bonds.[5] For dinitro-substituted analogs, such as 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines, a key starting material is 2-chloro-3,5-dinitropyridine.[3]
A plausible synthetic pathway for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is conceptualized in the workflow below. This proposed synthesis is based on established methods for analogous compounds.[5][6]
Caption: Conceptual workflow for the synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.
The structural confirmation of the final compound would rely on a suite of analytical techniques. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the positions of the methyl and nitro groups.[1] For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths and angles.[1]
Physicochemical Properties
Table 1: Physicochemical Data of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine and Related Analogs
| Property | 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (Predicted) | 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium Salt[1] | 6-nitro[1][2][3]triazolo[1,5-a]pyridine[7] | 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine[8] |
| Molecular Formula | C₇H₆N₄O₂ | C₉H₄N₅NaO₄ | C₆H₄N₄O₂ | C₇H₇N₃ |
| Molecular Weight | 178.15 g/mol | 273.15 g/mol | 164.12 g/mol | 133.15 g/mol |
| Appearance | Likely a crystalline solid | Yellow crystals | - | - |
| Solubility | Expected to have low aqueous solubility | Good solubility in aqueous media | - | - |
| Melting Point | - | 259–261 °C | Not available | - |
| Stability | Expected to be stable under standard conditions | - | - | Store at 2-8°C |
Note: Properties for the target compound are predicted based on the general characteristics of this class of molecules.
The nitro group is a strong electron-withdrawing group, which will significantly impact the electronic distribution within the aromatic system. This is expected to increase the acidity of any N-H protons and influence the molecule's reactivity and interaction with biological targets.[1] The methyl group, being electron-donating, will have a contrasting electronic effect.
The solubility of triazolo[1,5-a]pyridine derivatives can be modulated. For instance, the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one demonstrates good solubility in aqueous media, a desirable property for biological studies.[1] It is plausible that forming a salt of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine could similarly enhance its aqueous solubility.
Spectroscopic and Crystallographic Characterization
The characterization of novel compounds like 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a multi-step process, with each step providing critical information to validate the structure and purity.
Experimental Protocol for Structural Characterization
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High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the exact mass and confirm the elemental composition.
-
Method: Electrospray ionization (ESI) is a suitable technique. The sample is dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Expected Outcome: A high-resolution mass spectrum showing the [M+H]⁺ ion with a mass that corresponds to the calculated exact mass of C₇H₇N₄O₂⁺.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired.
-
Expected Outcome: The ¹H NMR spectrum should show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group.[1]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the presence of key functional groups.
-
Method: The spectrum can be obtained using a neat sample (for liquids or low-melting solids) or by preparing a KBr pellet.
-
Expected Outcome: Characteristic absorption bands for the nitro group (typically around 1540 cm⁻¹ and 1350 cm⁻¹) and C=N and C=C stretching vibrations of the aromatic rings.[1]
-
-
Single-Crystal X-ray Diffraction:
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
-
Method: A suitable single crystal is grown from an appropriate solvent. The crystal is mounted on a diffractometer, and diffraction data is collected.
-
Expected Outcome: A detailed crystallographic information file (CIF) that provides bond lengths, bond angles, and information about the crystal packing. This can reveal intermolecular interactions such as hydrogen bonding or π-π stacking.[1]
-
Caption: A typical workflow for the comprehensive structural characterization of the title compound.
Potential Applications in Drug Discovery
Derivatives of the triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine scaffolds have shown promise in various areas of drug discovery.
-
Antiviral Activity: A closely related compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide (Triazid), has demonstrated potential as an antiviral agent.[9] This suggests that the 6-nitro-triazolo core may be a key pharmacophore for antiviral activity.
-
Anti-inflammatory and Antiseptic Activity: Some nitro-containing derivatives of the azoloazine series have exhibited anti-septic activity.[1] Furthermore, certain nitroazolo[1,5-a]pyrimidines have been identified as inhibitors of nitric oxide synthesis and IL-6 secretion, indicating anti-inflammatory potential.[10]
-
Kinase Inhibition: The triazolo[1,5-a]pyridine scaffold is a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[4] The specific substitution pattern of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine could be explored for its potential to selectively bind to the active sites of various kinases.
Conclusion
2-Methyl-6-nitro-triazolo[1,5-a]pyridine represents a promising, yet underexplored, molecule within the medicinally relevant class of triazolopyridines. Based on the analysis of its structural analogs, it is predicted to be a stable crystalline solid with tunable solubility. Its synthesis is achievable through established synthetic methodologies, and its structure can be unequivocally determined using a combination of modern analytical techniques. The presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the triazolopyridine core suggests a unique electronic profile that warrants further investigation for potential applications in drug discovery, particularly in the areas of antiviral, anti-inflammatory, and anticancer research. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing heterocyclic compound.
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